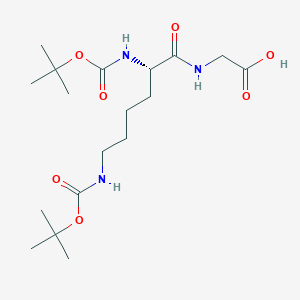

Boc-lys(boc)-gly-OH

描述

Boc-Lys(Boc)-Gly-OH is a protected dipeptide building block widely used in peptide synthesis. Its structure features a lysine residue with tert-butyloxycarbonyl (Boc) groups on both the α-amino and ε-amine positions, coupled to a glycine residue via an amide bond. This dual protection enables selective deprotection during solid-phase peptide synthesis (SPPS), making it valuable for constructing complex peptides and dendrimers .

属性

IUPAC Name |

2-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N3O7/c1-17(2,3)27-15(25)19-10-8-7-9-12(14(24)20-11-13(22)23)21-16(26)28-18(4,5)6/h12H,7-11H2,1-6H3,(H,19,25)(H,20,24)(H,21,26)(H,22,23)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJOFHONSQXHOC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Protection of Lysine Residues

The synthesis begins with the protection of lysine’s α- and ε-amino groups using di-tert-butyl dicarbonate (Boc₂O). Key steps include:

-

Reaction Setup : Lysine is dissolved in a 1:1 dioxane-water mixture with potassium carbonate (K₂CO₃) as the base.

-

Boc Activation : Boc₂O (1.1 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12–16 hours.

-

Workup : The product, Boc-Lys(Boc)-OH, is isolated via acidification (pH 4–5) and extracted into ethyl acetate.

Critical Parameters :

Coupling with Glycine

The protected lysine is coupled to glycine using carbodiimide-based reagents:

DCC/HOBt Method

Yield : 75–85% after purification by silica gel chromatography.

DIC/Oxyma Pure Method

Deprotection and Final Isolation

The Boc group is selectively removed using trifluoroacetic acid (TFA):

-

Deprotection : Boc-Lys(Boc)-Gly-OH is treated with 25–50% TFA/DCM for 15–30 minutes.

-

Neutralization : Diisopropylethylamine (DIEA) in N-methylpyrrolidone (NMP) stabilizes the free amine.

-

Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/water-acetonitrile gradient) achieves >95% purity.

Stepwise Synthetic Procedure

| Step | Reagent/Condition | Time | Yield |

|---|---|---|---|

| 1 | Boc₂O, K₂CO₃, dioxane/H₂O | 16 h | 90% |

| 2 | DIC, Oxyma Pure, DMF | 2 h | 88% |

| 3 | TFA/DCM (1:1) | 30 min | 95% |

Optimization Strategies

Solvent Selection

Temperature Control

Catalytic Additives

-

HOBt/Oxyma Pure : Suppress racemization by activating carboxyl groups without forming aggressive intermediates.

Industrial-Scale Production

Automated peptide synthesizers enable large-scale manufacturing:

-

Solid-Phase Synthesis : this compound is assembled on Pam-resin (0.74 mmol/g) using iterative Boc-deprotection (TFA/DCM) and coupling cycles.

-

Continuous Flow Systems : Improve yield (92–95%) by maintaining consistent reagent ratios and reaction times.

Analytical Characterization

Acid Sensitivity

Racemization

Case Studies

化学反应分析

Types of Reactions

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Coupling Reactions: The compound can undergo further coupling reactions to form longer peptide chains.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Major Products Formed

Deprotection: Removal of the Boc group yields the free amine form of the peptide.

Coupling: Formation of longer peptide chains by reacting with other amino acids.

科学研究应用

Chemistry

Boc-lys(boc)-gly-OH is widely used in the field of peptide synthesis. It serves as a building block for the synthesis of more complex peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can also be used in the development of peptide-based drugs.

Medicine

This compound is used in the development of therapeutic peptides. These peptides can be designed to target specific proteins or pathways in the body, offering potential treatments for various diseases.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also used in the production of diagnostic reagents and biochemical assays.

作用机制

The mechanism of action of Boc-lys(boc)-gly-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of lysine, preventing unwanted side reactions during the synthesis process. Once the desired peptide chain is synthesized, the Boc group can be removed to yield the free amine form of the peptide.

相似化合物的比较

Key Characteristics :

- Molecular Formula : Estimated as C17H31N3O6 (exact mass may vary depending on isotopic composition).

- Protection Strategy : Boc groups on lysine’s α- and ε-positions.

- Applications : Antimicrobial agents (e.g., NCK series against Clostridium difficile ), dendrimer synthesis , and peptide backbone modifications .

- Synthesis : Typically prepared via HBTU-mediated coupling followed by reverse-phase HPLC purification (>95% purity) .

Comparison with Structurally Similar Compounds

Boc-Lys(Cbz)-OH

- Protection : Boc on α-amine, carbobenzoxy (Cbz) on ε-amine.

- Deprotection: Boc removed with trifluoroacetic acid (TFA); Cbz requires hydrogenolysis.

- Applications : Forms thermoreversible gels in organic solvents due to hydrogen bonding and π-π interactions .

- Key Difference: Cbz’s hydrogenolysis requirement limits compatibility with acid-labile protecting groups.

Z-Lys(Boc)-OH

Boc-Lys-OH

Boc-Lys(iBu)Gly-OH

Boc-Lys(Boc)-Pro-OH

- Residue Variation : Proline replaces glycine.

- Conformational Impact : Proline’s cyclic structure induces β-turns, altering peptide secondary structure compared to glycine-containing analogs .

Comparative Data Table

Research Findings and Functional Insights

- Antimicrobial Activity : this compound derivatives (e.g., NCK-10) exhibit potent activity against Clostridium difficile due to naphthalene-alkyl-lysine motifs enhancing membrane disruption .

- Dendrimer Synthesis : The dual Boc protection in this compound allows precise branching in lysine dendrimers, achieving yields >80% .

- Pharmacokinetics : Z-Lys(Boc)-OH shows high gastrointestinal absorption but poor blood-brain barrier penetration, making it suitable for peripheral targets .

Commercial Availability

生物活性

Boc-Lys(Boc)-Gly-OH, a derivative of lysine with two tert-butyloxycarbonyl (Boc) protecting groups and glycine, plays a significant role in peptide synthesis and exhibits various biological activities depending on its incorporation into peptides. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 346.419 g/mol

CAS Number: 2483-46-7

Density: 1.1 g/cm³

Boiling Point: 514.4 °C at 760 mmHg

Flash Point: 264.9 °C

The compound features two Boc groups that protect the amino functionalities during peptide synthesis, allowing for selective reactions with other amino acids. The structure facilitates the formation of amide bonds, crucial for building peptides.

Synthesis of this compound

This compound is synthesized through a series of steps involving the protection of lysine and subsequent coupling with glycine. The general reaction can be summarized as follows:

This reaction highlights the utility of Boc protecting groups in enhancing the stability and reactivity of lysine derivatives in peptide synthesis.

Biological Activity

The biological activity of this compound primarily emerges from its role as a precursor in peptide synthesis. The resulting peptides can exhibit various biological functions, including:

- Antitumor Activity: Peptides synthesized using this compound have been studied for their potential antitumor effects. For instance, a study involving doxorubicin-loaded nanoparticles demonstrated enhanced cytotoxicity against HepG2 liver cancer cells when peptides containing Boc-Lys(Boc)-Gly were used as carriers .

- Gene Delivery: As part of multifunctional amphiphilic peptide dendrimers, this compound has been explored for non-viral gene delivery systems. These dendrimers can encapsulate genetic material, facilitating its transport into cells .

- Enzyme Activity Enhancement: The incorporation of Boc-Lys(Boc)-Gly into peptide sequences has been shown to enhance the luminescence intensity of alkaline phosphatase substrates, indicating potential applications in biochemical assays .

Case Studies

-

Antitumor Peptide Development:

In a study published in Polymer Chemistry, researchers synthesized doxorubicin-loaded poly(L-lysine) dendrimers using this compound as a building block. The resulting nanoparticles exhibited significant cytotoxicity against HepG2 cells, demonstrating the potential of this compound in cancer therapy . -

Gene Delivery Systems:

A research article highlighted the use of this compound in creating amphiphilic peptide dendrimers that serve as effective non-viral vectors for gene delivery. These dendrimers showed promising results in cellular uptake studies and transfection efficiency .

Comparative Analysis

To further understand the significance of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Nα-Boc-Lysine | Contains one Boc protecting group on alpha amine | Simpler structure; less steric hindrance |

| Nα,Nε-Di-Boc-Lysine | Similar to this compound but lacks glycine | Used in different synthetic pathways |

| Lysine 4-Nitrophenyl Ester | Lysine derivative with only one protective group | Directly reactive without additional protection |

常见问题

Q. What statistical approaches are suitable for analyzing variability in this compound synthesis yields?

- Methodological Answer : Apply multivariate regression to correlate yield with parameters (reagent equivalents, reaction time). Use control charts to identify process outliers. For small datasets, non-parametric tests (Mann-Whitney U) compare groups. Machine learning (e.g., random forests) can predict optimal conditions from historical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。